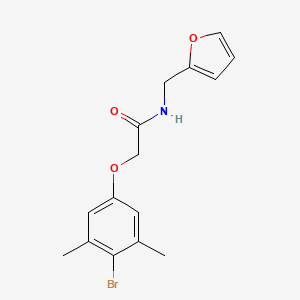
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFA belongs to the class of amide compounds and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide induces apoptosis in cancer cells by activating the caspase cascade. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to exhibit potent anticancer and anti-inflammatory properties. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has certain limitations, such as its poor solubility in water, which can make it difficult to administer in certain experimental models.
Orientations Futures
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide. One potential area of investigation is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the potential use of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide as a diagnostic tool for cancer and inflammatory diseases warrants further investigation.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a promising chemical compound that has shown potential therapeutic properties in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to develop more effective analogs for clinical use.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 4-bromo-3,5-dimethylphenol with potassium carbonate in dimethylformamide to form the corresponding phenoxide salt. This is followed by the reaction of the phenoxide salt with 2-chloro-N-(2-furylmethyl)acetamide in the presence of a base to produce 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in various experimental models.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVWHFPTSURIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

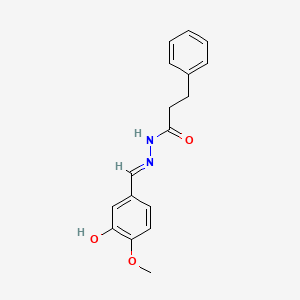
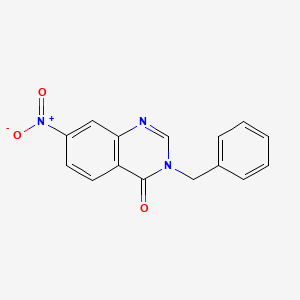
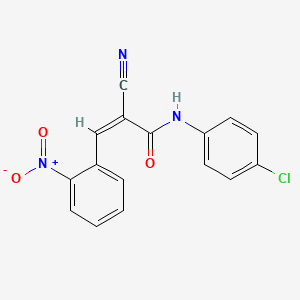
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)
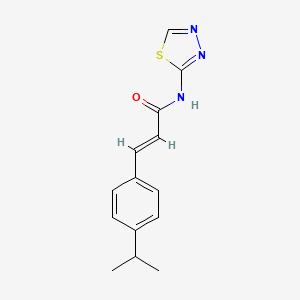
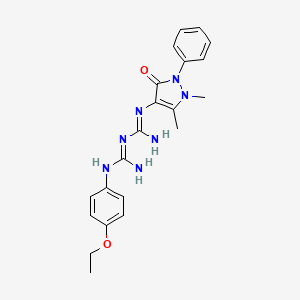
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
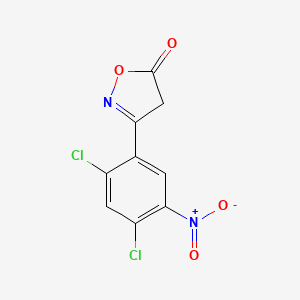
![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
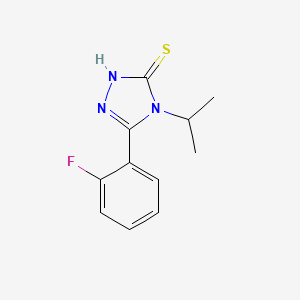
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
